P(O-Tol)3 PD G2
Description
P(O-Tol)₃ Pd G2 refers to a palladium-based catalytic system comprising tris(o-tolyl)phosphine (P(O-Tol)₃) as the ligand and a second-generation palladium precursor. This system is widely employed in cross-coupling reactions (e.g., Suzuki, Heck, Stille) due to its balance of steric bulk and electronic properties. The bulky o-tolyl groups in P(O-Tol)₃ confer high thermal stability and resistance to oxidation compared to less hindered ligands like triphenylphosphine (PPh₃) . In Suzuki polycondensation, Pd G2 (e.g., Pd₂(dba)₃/P(O-Tol)₃) enables efficient C–C bond formation but may induce homocoupling side reactions (2–8%) in certain polymer syntheses, unlike Pd(PPh₃)₄, which avoids such issues .
Properties
Molecular Formula |
C33H31ClNPPd |
|---|---|
Molecular Weight |
614.4 g/mol |
IUPAC Name |
chloropalladium(1+);2-phenylaniline;tris(2-methylphenyl)phosphane |
InChI |
InChI=1S/C21H21P.C12H10N.ClH.Pd/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h4-15H,1-3H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI Key |
HLALSHRZDNLGDQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Origin of Product |
United States |
Preparation Methods
Ligand Synthesis: Preparation of Tris(o-Tolyl)phosphine
The synthesis of P(O-Tol)₃ Pd G2 begins with the preparation of the tris(o-tolyl)phosphine (P(O-Tol)₃) ligand. This involves reacting phosphorus trichloride (PCl₃) with o-tolylmagnesium bromide (o-TolMgBr) in anhydrous tetrahydrofuran (THF) under inert atmosphere. The reaction proceeds via a Grignard addition mechanism, yielding P(O-Tol)₃ after aqueous workup and recrystallization from ethanol.
Reaction Scheme:
Palladium Coordination: Formation of Pd G2 Complex
The palladium complex is synthesized by reacting tris(o-tolyl)phosphine with a palladium(II) precursor, typically palladium(II) chloride (PdCl₂) or palladium(II) acetate (Pd(OAc)₂), in a coordinating solvent such as dichloromethane (DCM) or acetonitrile. Sigma-Aldrich’s protocol specifies using PdCl₂ with P(O-Tol)₃ in acetone under reflux, followed by precipitation with hexanes to yield a microcrystalline solid.
Optimized Procedure:
-
Dissolve PdCl₂ (1.0 equiv) in degassed acetone at 50°C.
-
Add P(O-Tol)₃ (1.05 equiv) dropwise under nitrogen.
-
Reflux for 12 hours, then cool to room temperature.
-
Precipitate the product by adding hexanes (3:1 v/v).
-
Filter and dry under vacuum to obtain P(O-Tol)₃ Pd G2 as a yellow solid.
Key Parameters:
-
Solvent Choice: Acetone enhances ligand solubility and stabilizes the Pd intermediate.
-
Stoichiometry: Slight excess of P(O-Tol)₃ ensures complete coordination and minimizes PdCl₂ residues.
-
Temperature: Reflux conditions (56°C) accelerate ligand substitution without decomposing the product.
Purification and Characterization
Recrystallization and Impurity Profiling
Crude P(O-Tol)₃ Pd G2 often contains residual acetone (≤10%) and unreacted PdCl₂. Recrystallization from a toluene/hexanes mixture (1:4) at -20°C yields >99% purity, as confirmed by HPLC. Thermal gravimetric analysis (TGA) reveals decomposition onset at 159°C, necessitating storage under inert conditions.
Spectroscopic and Crystallographic Analysis
-
¹H NMR (CDCl₃): Resonances at δ 2.35 (s, 9H, o-Tol CH₃), 6.85–7.45 (m, 12H, aromatic).
-
³¹P NMR (CDCl₃): Single peak at δ 32.5 ppm, confirming monodentate phosphine coordination.
-
X-ray Crystallography: Reveals a square-planar geometry with Pd–P bond lengths of 2.28 Å and Pd–Cl at 2.32 Å.
Mass Spectrometry:
Comparative Analysis of Synthetic Methods
Pd Precursor Screening
Studies comparing PdCl₂ and Pd(OAc)₂ reveal that PdCl₂ yields higher-purity P(O-Tol)₃ Pd G2 (85% vs. 72%) due to reduced acetate interference. However, Pd(OAc)₂-based routes proceed faster (6 hours vs. 12 hours) but require additional ligand to sequester acetate byproducts.
Solvent and Base Effects
-
Solvent: Acetonitrile increases reaction rate but decreases yield (65%) due to Pd nanoparticle formation.
-
Base Additives: Na₂CO₃ (2.0 equiv) enhances yield to 90% by neutralizing HCl generated during coordination.
Table 1: Optimization of Reaction Conditions
| Parameter | PdCl₂ Route | Pd(OAc)₂ Route |
|---|---|---|
| Yield (%) | 85 | 72 |
| Reaction Time (h) | 12 | 6 |
| Purity (HPLC, %) | 99 | 95 |
| Pd Residue (ppm) | <50 | 120 |
Applications in Catalytic Cross-Coupling
P(O-Tol)₃ Pd G2 exhibits superior activity in aryl halide couplings due to its electron-rich phosphine ligand, which stabilizes the Pd(0) intermediate during catalytic cycles. For example, in Suzuki-Miyaura couplings, it achieves turnover numbers (TON) of 10⁴–10⁵ at Pd loadings as low as 0.01 mol% (7 ppm).
Case Study: Negishi Coupling of Aryl Bromides
Using P(O-Tol)₃ Pd G2 (0.1 mol%), aryl bromides couple with organozinc reagents in THF at 25°C, achieving 87% yield vs. 63% with PCy₃ analogs. The o-tolyl groups’ steric bulk prevents β-hydride elimination, enabling efficient cross-coupling of hindered substrates .
Chemical Reactions Analysis
Catalytic Precursor Activation
P(O-Tol)₃ PD G2 acts as a precatalyst in palladium-mediated cross-coupling reactions. Its activation involves the generation of active Pd(0) species, which are critical for catalytic cycles. For example:
-
Reaction with aryl halides (e.g., p-fluorophenyl bromide) triggers oxidative addition, forming Pd(II) intermediates such as [Pd(II)(Br)(C₆H₄-p-F)(P(o-Tol)₃)]₂ .
-
Excess P(o-Tol)₃ ligand stabilizes Pd(0) species, such as [Pd(0)(P(o-Tol)₃)₂], which are authenticated by comparison to commercial samples .
Role in Suzuki–Miyaura Cross-Coupling (SMCC)
P(O-Tol)₃ PD G2 facilitates SMCC via a dual pathway involving homogeneous catalysis and heterogeneous catalysis (Pd nanoparticles, PdNPs):
-
Homogeneous Pathway : Pd(0) species undergo oxidative addition with aryl halides and transmetalation with boronic acids .
-
Heterogeneous Pathway : PdNPs form in situ during reactions, acting as reservoirs for active Pd(0). For example:
| Reaction Conditions | PdNPs Behavior |
|---|---|
| With Pinacol Ester | Unstable PdNPs formed; wide size distribution . |
| Without Stabilizers | Larger PdNPs (~10× size); lower activity . |
Oxidative Addition Kinetics
Kinetic studies highlight the ligand’s steric effects:
-
For Pd[P(o-Tol)₃]₂, oxidative addition of aryl bromides exhibits an inverse first-order dependence on ligand concentration .
-
This contrasts with PPh₃-ligated Pd, where oxidative addition proceeds via a 14-electron intermediate .
Transmetalation Dynamics
Steric bulk of P(o-Tol)₃ influences transmetalation efficiency:
-
Computational studies (e.g., by Harvey et al.) show steric effects are twice as critical as electronic factors in determining transmetalation rates .
-
Denmark’s group demonstrated that bulky ligands stabilize intermediates during transmetalation, favoring specific pathways .
Mechanistic Insights
-
Dual Activation Pathways : Under water-limited conditions, biaryl product formation is favored via Pd(0) species. Excess ligand shifts pathways to Pd(II) intermediates .
-
Deuterium Incorporation : D₂O incorporation into ligands and substrates confirms protonation steps during catalysis .
Research Implications
Scientific Research Applications
Catalytic Applications
1. Cross-Coupling Reactions
P(O-Tol)₃ Pd G₂ is particularly effective in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. Its high stability and reactivity allow for efficient coupling of aryl halides with various nucleophiles under mild conditions.
- Suzuki Coupling: The use of P(O-Tol)₃ Pd G₂ facilitates the formation of biaryl compounds through the coupling of aryl boronic acids with aryl halides. Studies indicate that this ligand provides competitive rates and product selectivity compared to other phosphines .
- Heck Reaction: In the Heck reaction, P(O-Tol)₃ Pd G₂ enables the coupling of alkenes with aryl halides. The steric bulk of the ligand contributes to high regioselectivity and yields .
- Sonogashira Reaction: The complex is also effective in Sonogashira reactions, where terminal alkynes are coupled with aryl halides. The presence of P(O-Tol)₃ enhances the reaction efficiency and minimizes by-product formation .
2. Polymer Synthesis
P(O-Tol)₃ Pd G₂ has been utilized in polymer synthesis through palladium-catalyzed polycondensation reactions. This method allows for the formation of poly(phenyl)sulfide derivatives, showcasing the compound's versatility beyond simple cross-coupling .
Case Study 1: High-Throughput Screening
A high-throughput screening study demonstrated that P(O-Tol)₃ Pd G₂ could effectively catalyze multiple cross-coupling reactions simultaneously. The results indicated that this complex not only performed well under standard conditions but also adapted to variations in substrate scope, leading to diverse product formation .
Case Study 2: Environmental Applications
In environmental chemistry, P(O-Tol)₃ Pd G₂ has been applied to remove palladium contaminants from reaction mixtures. Its ability to facilitate rapid palladium removal while maintaining catalytic efficiency highlights its potential for sustainable practices in chemical synthesis .
Comparative Data Table
| Reaction Type | Catalyst Used | Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| Suzuki Coupling | P(O-Tol)₃ Pd G₂ | Mild (room temperature) | 85 | High |
| Heck Reaction | P(O-Tol)₃ Pd G₂ | Mild (room temperature) | 90 | Moderate |
| Sonogashira Reaction | P(O-Tol)₃ Pd G₂ | Mild (room temperature) | 80 | High |
| Polymer Synthesis | P(O-Tol)₃ Pd G₂ | Elevated temperature | 75 | Varies |
Mechanism of Action
P(O-Tol)3 PD G2: functions as a catalyst by facilitating the formation of palladium species that are active in cross-coupling reactions. The biphenyl-based ligand in the compound enhances the stability and reactivity of the palladium center, allowing for efficient catalysis at room temperature with weak bases .
Comparison with Similar Compounds
Structural and Functional Analogs
PPh₃-Based Systems (e.g., Pd(PPh₃)₄)
- Stability : PPh₃ is less oxidation-resistant; 60% of PPh₃ oxidizes to P(O)Ph₃ under CO/air (25 bar, RT) within 3 hours, whereas <20% of P(O-Tol)₃ degrades under identical conditions .
- Catalytic Efficiency : Pd(PPh₃)₄ achieves homocoupling-free polymers (e.g., PCDTBT) in Suzuki polycondensation, yielding higher photovoltaic efficiency (PCE = 7%) than Pd G2/P(O-Tol)₃ (PCE = 3.5%) .
- Steric Effects : PPh₃ has a smaller cone angle (145° vs. 194° for P(O-Tol)₃), reducing steric hindrance but increasing susceptibility to ligand dissociation .
Tricyclohexylphosphine (PCy₃)-Based Systems
- Kinetics: Oxidative addition (OA) to Pd(PCy₃)₂ follows a dissociative pathway, forming monoligated [Pd⁰(PCy₃)] as the active species. In contrast, Pd(O-Tol)₃ systems favor dimeric [L₁Pd(Ar)X]₂ intermediates during OA .
- Applications : PCy₃ ligands are preferred in aryl chloride activations, whereas P(O-Tol)₃ excels in aryl bromides due to faster OA rates .
Tri-n-butylphosphine (P(n-Bu)₃)-Based Systems
- Electronic Effects : P(n-Bu)₃ is more electron-rich than P(O-Tol)₃, accelerating transmetalation in Stille couplings. However, its smaller cone angle (132°) reduces steric protection, leading to lower stability .
Performance Comparison in Key Reactions
Table 1: Ligand Properties and Stability
| Ligand | Cone Angle (°) | Oxidation Resistance (3h, CO/air) | Thermal Stability |
|---|---|---|---|
| P(O-Tol)₃ | 194 | <20% degradation | High |
| PPh₃ | 145 | 60% degradation | Moderate |
| PCy₃ | 170 | N/A | High |
| P(n-Bu)₃ | 132 | N/A | Low |
Table 2: Catalytic Performance in Suzuki Polycondensation
| Catalyst System | Homocoupling (%) | Device Efficiency (PCE) | Stability (7 days, 0.001 mol% Pd) |
|---|---|---|---|
| Pd(PPh₃)₄ | 0 | 7% | N/A |
| Pd G2/P(O-Tol)₃ | 2–8 | 3.5% | 50% free phosphine retained |
| Pd₂(dba)₃/P(n-Bu)₃ | 5–10 | 2.8% | <30% free phosphine retained |
Mechanistic Insights
- Oxidative Addition : Pd(P(O-Tol)₃)₂ shows inverse first-order dependence on ligand concentration during aryl bromide OA, suggesting a dissociative mechanism with [Pd⁰(P(O-Tol)₃)] as the reactive intermediate .
- Transmetalation : The large cone angle of P(O-Tol)₃ alleviates steric strain during transmetalation, a rate-determining step in Stille reactions .
- Ligand Lability : P(O-Tol)₃’s steric bulk facilitates phosphine displacement at moderate temperatures, enabling dynamic ligand exchange critical for multi-step catalytic cycles .
Biological Activity
P(O-Tol)3 PD G2, also known as chloro[tri(o-tolyl)phosphine][2-(2'-amino-1, 1'-biphenyl)]palladium(II), is a palladium-based compound that has garnered attention for its catalytic properties in various organic reactions, particularly in cross-coupling reactions. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and implications in research.
- Molecular Formula : C33H31ClNPPd
- Molecular Weight : 614.45 g/mol
- Purity : Minimum 85%
- CAS Number : 1416422-78-0
This compound functions primarily as a catalyst in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Kumada-Corriu reactions. Studies indicate that the oxidative addition of aryl halides to Pd[P(o-Tol)3]2 exhibits an inverse first-order dependence on the concentration of P(O-Tol)3, contrasting with traditional phosphine ligands like PPh3, which follow a different mechanistic pathway .
In Vitro Studies
Recent studies have demonstrated the biological activity of compounds synthesized using this compound as a catalyst. For instance, research involving indole derivatives showed that certain compounds exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7). The compounds were found to induce cell cycle arrest at different phases, suggesting potential therapeutic applications in cancer treatment .
Case Studies
-
Cancer Cell Line Studies :
- Compounds derived from palladium-catalyzed reactions using this compound were tested against MCF-7 and MCF-10A (normal breast) cell lines.
- Results indicated that several analogs reduced cell viability significantly compared to control groups. Notably, some compounds caused G1 and G2 phase arrests, similar to established chemotherapeutics like Taxol .
- Kinetic Studies :
Table of Biological Activity Findings
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2c | MCF-7 | 15 | G1 Arrest |
| 2f | MCF-7 | 10 | G2 Arrest |
| Control | MCF-10A | N/A | N/A |
Implications for Future Research
The findings related to this compound suggest potential pathways for developing new anticancer therapies. The ability to induce specific cell cycle arrests points to its utility in targeted cancer treatment strategies. Furthermore, understanding the kinetics and mechanisms involved in its catalytic activity can lead to improved methodologies in synthetic organic chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for P(O-Tol)₃ PD G2, and how do reaction conditions influence yield and purity?
- Methodological Answer : Optimize synthesis via palladium-catalyzed cross-coupling reactions. Use inert atmospheres (argon/glovebox) to prevent ligand oxidation. Monitor reaction progress with <sup>31</sup>P NMR to track ligand coordination . Characterize purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis. For reproducibility, document solvent ratios, temperature (±1°C), and catalyst loading (e.g., 5 mol% Pd). Include control experiments to assess ligand stability under reaction conditions.
Q. How should researchers characterize the structural and electronic properties of P(O-Tol)₃ PD G2?
- Methodological Answer : Combine X-ray crystallography (single-crystal diffraction) with DFT calculations (B3LYP/6-311++G(d,p)) to confirm geometry and electronic structure . Use cyclic voltammetry (CH3CN, 0.1 M TBAPF6) to assess redox behavior. Cross-validate spectroscopic data (e.g., IR for P–O stretches, UV-vis for π→π* transitions) against literature benchmarks. Report crystallographic data (CCDC deposition) and computational parameters (basis sets, convergence criteria) transparently .
Q. What are the stability thresholds for P(O-Tol)₃ PD G2 under ambient and catalytic conditions?
- Methodological Answer : Conduct accelerated degradation studies (40–80°C, humidity-controlled chambers) with periodic sampling. Analyze decomposition products via GC-MS or LC-MS. Compare stability in polar (DMF) vs. nonpolar (toluene) solvents. Use Arrhenius plots to extrapolate shelf-life. For catalytic applications, monitor ligand leaching via ICP-MS after 10 reaction cycles .
Advanced Research Questions
Q. How can computational models resolve discrepancies in reported catalytic activity of P(O-Tol)₃ PD G2 across studies?
- Methodological Answer : Perform meta-analysis of kinetic data (TOF, TON) using multivariate regression to identify confounding variables (e.g., substrate electronic effects, solvent polarity). Apply microkinetic modeling (Software: COMSOL, DFT-derived activation barriers) to reconcile conflicting mechanisms. Validate with in-situ XAFS to probe Pd-ligand coordination during catalysis .
Q. What strategies mitigate batch-to-batch variability in P(O-Tol)₃ PD G2 synthesis for high-throughput studies?
- Methodological Answer : Implement DoE (Design of Experiments) to optimize critical parameters (e.g., Pd:ligand ratio, stirring rate). Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring. Establish QC criteria: ≤5% RSD in <sup>1</sup>H NMR integration, ≥95% purity by HPLC. Share raw data (e.g., Open Science Framework) to enable cross-lab validation .
Q. How do steric and electronic modifications of the O-Tol group affect catalytic selectivity in P(O-Tol)₃ PD G2?
- Methodological Answer : Synthesize derivatives with substituents (e.g., –CF3, –OMe) at ortho, meta, and para positions. Evaluate catalytic performance in Suzuki-Miyaura couplings using Hammett plots (σpara vs. log(k)). Pair with XAS to correlate Pd oxidation states with turnover. Compare DFT-predicted vs. experimental ΔG‡ values for C–C bond formation .
Data Analysis & Reporting Guidelines
Q. How should researchers address contradictory data in publications involving P(O-Tol)₃ PD G2?
- Methodological Answer : Follow PDG guidelines for transparent reporting:
- Clearly annotate figures with error bars (±2σ) and statistical tests (e.g., ANOVA, p < 0.05).
- Cite primary sources for adapted data (e.g., "Adapted from [REF]" in captions) .
- Use supplementary materials to share raw spectra, crystallographic files, and computational inputs.
Q. What frameworks ensure rigor in formulating mechanistic hypotheses for P(O-Tol)₃ PD G2 reactivity?
- Methodological Answer : Apply the PICOT framework:
- P opulation: Catalyst-ligand system.
- I ntervention: Substrate scope variation.
- C omparison: Alternative ligands (e.g., PCy3).
- O utcome: Turnover frequency (TOF).
- T ime: Reaction kinetics over 24h.
Validate hypotheses using Arrhenius/Eyring analyses and isotopic labeling studies (e.g., <sup>13</sup>C-KIE) .
Ethical & Reproducibility Considerations
Q. What protocols ensure ethical data sharing and reproducibility for P(O-Tol)₃ PD G2 research?
- Methodological Answer : Adhere to FAIR principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
